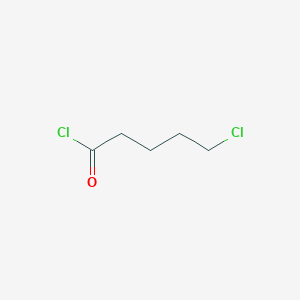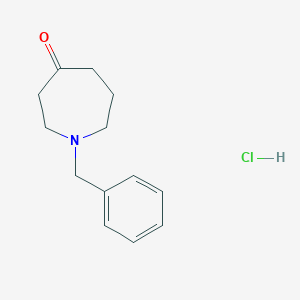
1-(Chloromethyl)-4-(phenylthio)benzene
Descripción general
Descripción
Synthesis Analysis
Synthetic approaches for related compounds often involve chloromethylation reactions and the introduction of sulfur-containing groups via thiolation. For example, the synthesis of polyphenylene derivatives has been studied, highlighting methods that could be adapted for synthesizing "1-(Chloromethyl)-4-(phenylthio)benzene".Molecular Structure Analysis
Molecular structure analyses often rely on X-ray crystallography and NMR spectroscopy. Studies on similar compounds provide insights into the likely structure, showing how substituent groups affect molecular geometry and electronic properties.Chemical Reactions Analysis
The chemical reactivity of “1-(Chloromethyl)-4-(phenylthio)benzene” can be inferred from studies on similar molecules, indicating a propensity for participating in nucleophilic substitution reactions due to the presence of a chloromethyl group.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Chloromethyl)-4-(phenylthio)benzene” include a boiling point of 372℃, a density of 1.22, and a flash point of 167℃ . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Aplicaciones Científicas De Investigación
- Benzene-based fluorophores have been highlighted over the last century throughout various basic research fields and industries .
- They have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone .
- These fluorophores have ushered in a new era in biology and materials science .
- The methods of application or experimental procedures and the results or outcomes obtained are not specified in the source .
- EAS is one of the most widely researched transforms in synthetic organic chemistry .
- Numerous studies have been carried out to provide an understanding of the nature of its reactivity pattern .
- The methods of application or experimental procedures and the results or outcomes obtained are not specified in the source .
Fluorescence-based materials and associated techniques
Electrophilic Aromatic Substitution (EAS)
- The reaction between methylbenzene and chlorine in the presence of ultraviolet light is a good example of a photochemical reaction .
- The organic product is (chloromethyl)benzene .
- One of the hydrogen atoms in the methyl group has been replaced by a chlorine atom, so this is a substitution reaction .
- However, the reaction doesn’t stop there, and all three hydrogens in the methyl group can in turn be replaced by chlorine atoms .
- When a mixture of methylbenzene and chlorine is exposed to ultraviolet light, a substitution reaction occurs in the methyl group and the organic product is (chloromethyl)benzene .
- However, the reaction doesn’t stop there, and all the hydrogens in the methyl group can in turn be replaced by chlorine atoms .
Photochemical Reactions
Multiple Substitution
- Benzene-based compounds are widely used in organic synthesis .
- They can act as building blocks for the synthesis of complex organic molecules .
- The methods of application or experimental procedures and the results or outcomes obtained are not specified in the source .
- Benzene-based compounds are often used in the synthesis of pharmaceuticals .
- They can be used to create a wide range of drugs, including analgesics, antipyretics, and antibiotics .
- The methods of application or experimental procedures and the results or outcomes obtained are not specified in the source .
Organic Synthesis
Pharmaceuticals
Safety And Hazards
The compound “1-(Chloromethyl)-4-(phenylthio)benzene” has been classified with the GHS07 safety symbol, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Direcciones Futuras
The chloromethylation method was thought to be environmentally friendly because low toxic reactant (methylal, trioxymethylene, and thionyl chloride) were applied in the in situ chloromethylation of PS–DVB in this process instead of using hypertoxic chloromethyl ether (BCME) directly . The low production cost of this reaction gives it a bright prospect in industrial application .
Propiedades
IUPAC Name |
1-(chloromethyl)-4-phenylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFHPRWHJYDGSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30153018 | |
| Record name | 1-(Chloromethyl)-4-(phenylthio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-4-(phenylthio)benzene | |
CAS RN |
1208-87-3 | |
| Record name | 1-(Chloromethyl)-4-(phenylthio)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Chloromethyl)-4-(phenylthio)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001208873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1208-87-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43056 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Chloromethyl)-4-(phenylthio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(chloromethyl)-4-(phenylthio)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.549 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Phenylthiobenzyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y37XJ4ZH9H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














